molecular formula C18H14ClF3N4O4S B2996580 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1305277-39-7

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2996580
CAS No.: 1305277-39-7
M. Wt: 474.84
InChI Key: AFAMLWHMPWFSST-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors, could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide
  • N-[3-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is unique due to the presence of both sulfonamide and trifluoromethoxy groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O4S/c1-10-15(16(27)23-13-3-2-4-14(9-13)30-18(20,21)22)17(25-24-10)31(28,29)26-12-7-5-11(19)6-8-12/h2-9,26H,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMLWHMPWFSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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